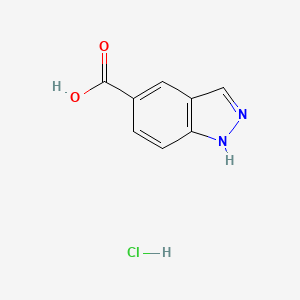

Acide 1H-indazole-5-carboxylique chlorhydrate

Vue d'ensemble

Description

1H-indazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Applications De Recherche Scientifique

1H-indazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 1H-indazole-5-carboxylic acid hydrochloride is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

1H-indazole-5-carboxylic acid hydrochloride interacts with its target, S1P1, in two ways: activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 leads to peripheral blood lymphopenia .

Biochemical Pathways

The compound affects the sphingosine-1-phosphate (S1P) signaling pathway, which is involved in a variety of cellular processes such as cell growth, survival, migration, and adhesion . The downstream effects of this pathway include maintaining endothelial barrier integrity and inducing peripheral blood lymphopenia .

Result of Action

The activation of S1P1 by 1H-indazole-5-carboxylic acid hydrochloride helps maintain endothelial barrier integrity . On the other hand, the desensitization of S1P1 leads to peripheral blood lymphopenia . This dual action makes the compound potentially useful in conditions where modulation of endothelial barrier function and lymphocyte levels are beneficial.

Analyse Biochimique

Biochemical Properties

1H-indazole-5-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 1H-indazole-5-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of certain cell lines, including colon and melanoma cells, by inhibiting cell growth and inducing cell cycle arrest . Additionally, 1H-indazole-5-carboxylic acid hydrochloride can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of 1H-indazole-5-carboxylic acid hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific protein sites, altering their conformation and activity. Additionally, 1H-indazole-5-carboxylic acid hydrochloride can inhibit or activate enzymes involved in critical biochemical pathways, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-indazole-5-carboxylic acid hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 1H-indazole-5-carboxylic acid hydrochloride has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-indazole-5-carboxylic acid hydrochloride can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting cell proliferation and modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

1H-indazole-5-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of 1H-indazole-5-carboxylic acid hydrochloride within cells and tissues are essential for its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. For instance, it may be transported into cells via specific membrane transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 1H-indazole-5-carboxylic acid hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects by interacting with specific biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-indazole-5-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of 1H-indazole-5-carboxylic acid hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are often employed to minimize byproducts and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-indazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Comparaison Avec Des Composés Similaires

1H-indazole-5-carboxylic acid hydrochloride can be compared with other indazole derivatives:

Activité Biologique

1H-Indazole-5-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, biological properties, applications, and relevant case studies, supported by data tables and research findings.

1H-Indazole-5-carboxylic acid hydrochloride has the molecular formula C_8H_6ClN_3O_2. It is characterized by a carboxylic acid functional group attached to an indazole ring, which contributes to its biological activity.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of indazole derivatives, including 1H-indazole-5-carboxylic acid hydrochloride. For instance, a study demonstrated that related indazole compounds showed significant inhibitory effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6o | K562 | 5.15 | Induces apoptosis via Bcl2 inhibition |

| 6k | Hep-G2 | 3.32 | Disrupts cell cycle progression |

The compound 6o was particularly effective against the K562 cell line, showing a promising IC50 value of 5.15 µM and selectivity for normal cells (IC50 = 33.2 µM) .

2. Enzyme Inhibition

1H-Indazole-5-carboxylic acid hydrochloride has been investigated for its role as an enzyme inhibitor. It has been utilized in studies focusing on acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, which are crucial for neurodegenerative disease treatments.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | 4.5 |

| MAO-A | Non-competitive | 2.0 |

These findings suggest that the compound can modulate neurotransmitter levels, potentially aiding in the treatment of conditions such as Alzheimer's disease .

3. Anti-inflammatory Effects

Research indicates that indazole derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Study on Antitumor Activity

A recent study evaluated various indazole derivatives for their antitumor activity against different cancer cell lines, including K562 and Hep-G2. The results indicated that specific substitutions on the indazole ring significantly impacted their cytotoxic effects.

- Key Findings :

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of indazole derivatives, revealing their potential as therapeutic agents for neurodegenerative diseases.

Propriétés

IUPAC Name |

1H-indazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPHPWZNDFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660872 | |

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915139-44-5 | |

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.